molecular formula C10H21NO B1464098 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol CAS No. 1699407-61-8

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Cat. No.: B1464098
CAS No.: 1699407-61-8
M. Wt: 171.28 g/mol
InChI Key: QMMKTHIFPYBSEX-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol (CAS 1699407-61-8) is a high-purity piperidine derivative offered for chemical research and development. This compound is characterized by its molecular formula of C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . It is supplied with a minimum purity of 97% and should be stored at room temperature, sealed, and in a dry environment . This compound is categorized as a Protein Degrader Building Block , highlighting its specific application in the synthesis of more complex molecules for innovative research areas . The piperidine ring system is a fundamental scaffold in medicinal chemistry, found in over twenty classes of pharmaceuticals . Piperidine derivatives are pivotal synthetic fragments for designing new drugs due to their versatile chemical properties and presence in numerous biologically active molecules . Key Identifiers • CAS Number: 1699407-61-8 • Molecular Formula: C₁₀H₂₁NO • Molecular Weight: 171.28 g/mol • Purity: ≥97% Safety Information This compound is classified with the signal word "Warning" under GHS standards. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal protocols. Usage Note This product is intended for professional manufacturing, research laboratories, and industrial or commercial applications. It is strictly for research and further manufacturing use only, and is not approved for direct human or veterinary use, or for consumption as a consumer product .

Properties

IUPAC Name

1-(1-propan-2-ylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(2)11-6-4-10(5-7-11)9(3)12/h8-10,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMKTHIFPYBSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Piperidone with Isopropyl Bromide

One common preparative route begins with 4-piperidone, which undergoes N-alkylation using isopropyl bromide. This reaction typically proceeds under basic conditions to form the N-isopropylpiperidin-4-one intermediate.

Step Reactants Conditions Product Yield (%)
1 4-Piperidone + Isopropyl bromide Base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux N-Isopropylpiperidin-4-one 75-85

Reductive Amination with Ethylamine or Reduction to Ethan-1-ol

The N-isopropylpiperidin-4-one intermediate is then subjected to reductive amination or reduction to install the ethan-1-ol group at the 4-position. Sodium borohydride (NaBH4) is commonly used as the reducing agent in protic solvents such as ethanol.

Step Reactants Conditions Product Yield (%)
2 N-Isopropylpiperidin-4-one + NaBH4 Ethanol, room temperature, 2-4 h 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol 80-90

This step reduces the ketone to the corresponding secondary alcohol, completing the synthesis.

General Procedure Example from Literature

A representative procedure reported involves:

  • Dissolving 4-piperidone in a suitable solvent (e.g., ethanol or acetonitrile).
  • Adding isopropyl bromide and a base (e.g., potassium carbonate) to effect N-alkylation.
  • Isolating the N-isopropylpiperidin-4-one intermediate.
  • Treating the intermediate with sodium borohydride in ethanol at room temperature.
  • Work-up by aqueous extraction and purification by chromatography or crystallization.

This method typically yields the target compound as a yellow oil or crystalline solid with high purity confirmed by LC-MS and NMR spectroscopy.

Industrial Production Considerations

Industrial synthesis of this compound often employs:

  • Continuous flow reactors to improve reaction control and safety.
  • Automated dosing of reagents such as isopropyl bromide and reducing agents.
  • High-pressure reactors for enhanced reaction rates.
  • Advanced purification techniques including distillation and crystallization to ensure product quality.

These methods optimize yield, reduce waste, and maintain reproducibility at scale.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome
N-Alkylation Isopropyl bromide, base, solvent Formation of N-isopropylpiperidin-4-one
Reduction NaBH4, ethanol, RT Conversion of ketone to ethan-1-ol group
Reductive Amination Ethylamine, NaBH4 or catalytic H2 Alternative route to amine derivatives

The reductive step is critical for selectively reducing the ketone to an alcohol without affecting the piperidine nitrogen substituent.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Alkylation + Reduction 4-Piperidone Isopropyl bromide, NaBH4 Base, ethanol, RT 80-90 Common laboratory method
Reductive Amination N-Isopropylpiperidin-4-one Ethylamine, NaBH4 or H2 catalyst Room temperature or mild heating 75-85 Alternative route
Continuous Flow Process Same as above Automated reagent dosing High pressure, flow reactor >85 Industrial scale synthesis

Research Findings and Characterization

  • The synthesized this compound shows consistent purity with LC-MS retention times around 1.3 min and molecular ion peaks at m/z 195 [M+H]+.
  • ^1H NMR spectra confirm the presence of characteristic signals for the piperidine ring, isopropyl group, and ethan-1-ol moiety, supporting the structural assignment.
  • Reaction optimization studies indicate that the choice of solvent and temperature critically affects yield and selectivity.
  • Use of sodium borohydride as a reducing agent is preferred for its mildness and selectivity toward ketone reduction without over-reduction or side reactions.

Chemical Reactions Analysis

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: It is utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses . The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related piperidine-ethanol derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Findings References
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol C10H21NO ~171 (calculated) - Isopropyl-N, -OH at C4 Building block for drug discovery; limited commercial availability (discontinued)
1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol hydrochloride C13H18ClNO 239.74 - Phenyl-C3-piperidine, -OH, HCl salt Pharmaceutical and material science research; enhances solubility and stability
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride C13H18ClNO 239.74 - Phenyl-C4-piperidine, -OH, HCl salt Versatile building block; used in organic synthesis and material engineering
(1R)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride C7H16ClNO 165.66 - Stereospecific (R-configuration), HCl salt Chiral intermediate; meets global regulatory standards for pharmaceutical R&D
1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride C9H21Cl2N2O 265.19 - Aminoethyl-N, -OH, dual HCl salts Enhanced bioavailability; potential CNS drug candidate (unreported safety data)
N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide C22H26ClN2O 369.91 - Chlorophenyl, phenylacetamide, isopropyl-N Metabolite with structural complexity; possible receptor-binding activity

Structural and Functional Analysis

Solubility: Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation . Steric and Electronic Effects: The isopropyl group in the main compound may hinder steric interactions in receptor binding compared to smaller substituents (e.g., methyl in ) .

Biological Activity Receptor Interactions: Piperidine-ethanol derivatives are recurrent motifs in receptor antagonists (e.g., 5-HT4 in ). While the main compound lacks direct activity data, its structural analogs with aminoethyl groups () or stereospecific configurations () suggest tunable pharmacokinetic profiles . Spike Protein Binding: Quinolone-piperidine hybrids () demonstrate substituent-dependent interactions with viral proteins, though the main compound’s simpler structure may lack such specificity .

Applications

  • Pharmaceuticals : Hydrochloride salts () are prioritized in drug development for improved stability and bioavailability .
  • Material Science : Phenyl-substituted variants () are used in polymer and catalyst design due to their aromatic rigidity .

Research Findings and Limitations

  • Gaps in Data : The main compound’s exact molecular weight, solubility, and toxicity data are unreported in the provided evidence, necessitating further experimental validation.
  • Commercial Status : The discontinuation of this compound () contrasts with the commercial availability of its analogs (e.g., ), highlighting supply chain challenges for researchers .

Biological Activity

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, also known as CAS No. 1699407-61-8, is a piperidine derivative that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C10H21NO
  • Molecular Weight : 171.28 g/mol
  • CAS Number : 1699407-61-8

The biological activity of this compound primarily stems from its piperidine nucleus, which is known for various pharmacological effects. Key mechanisms include:

  • Enzyme Interaction : This compound has been shown to interact with glutaminase 1 (GLS1), an enzyme involved in glutamine metabolism, leading to its inhibition.
  • Cellular Effects : It influences cellular processes by affecting signaling pathways and gene expression, notably increasing reactive oxygen species (ROS) levels in mitochondria, which suggests a role in oxidative stress modulation.
  • Subcellular Localization : Understanding the localization within cells can provide insights into its function and therapeutic potential, as specific targeting can enhance efficacy.

Biological Activities

The compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that piperidine derivatives can possess antibacterial and antifungal properties. For instance:

CompoundTypeActivityMIC (mg/mL)
This compoundAntibacterialActive against S. aureus and E. coli0.0039 - 0.025
Other Piperidine DerivativesAntifungalVaried activity against fungal strainsNot specified

In a study assessing various alkaloids, compounds similar to this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Analgesic and Anti-inflammatory Effects

The compound's potential analgesic and anti-inflammatory properties are under investigation, with preliminary results suggesting it may inhibit pain pathways and reduce inflammation markers in cellular models .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Efficacy : A comprehensive evaluation of various piperidine derivatives found that modifications to the piperidine ring significantly influenced antibacterial activity. The presence of specific substituents enhanced efficacy against bacteria such as S. aureus and E. coli .
  • Oxidative Stress Modulation : In vitro studies have shown that treatment with this compound resulted in increased ROS levels in neuronal cell lines, indicating its potential role in neuroprotection or neurotoxicity depending on concentration and exposure duration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol, and what experimental conditions optimize yield?

  • Methodology : Begin with a piperidin-4-yl scaffold. Introduce the propan-2-yl group via nucleophilic substitution using isopropyl halides under basic conditions (e.g., K2_2CO3_3 in DMF). The ethanol moiety can be added through Grignard reactions or catalytic hydrogenation of ketone intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Monitor reactions using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • NMR : 1^1H NMR (δ ~1.0–1.2 ppm for isopropyl CH3_3, δ ~3.4–3.6 ppm for piperidine CH2_2, and δ ~4.2 ppm for ethanol OH). 13^{13}C NMR should confirm the piperidine ring carbons and ethanol linkage .
  • IR : Look for O-H stretching (~3200–3600 cm1^{-1}) and piperidine ring vibrations (~2800 cm1^{-1}).
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?

  • Methodology : Perform shake-flask solubility tests in buffers (pH 1–10) at 25°C. Use UV-Vis spectroscopy or HPLC to quantify solubility. For stability, incubate the compound in simulated gastric/intestinal fluids and analyze degradation products via LC-MS. Note: Ethanol derivatives may exhibit pH-dependent hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., HEK-293, HepG2) to identify cell-type-specific effects.
  • Metabolite Profiling : Use LC-MS to detect active metabolites that may influence results.
  • Target Validation : Employ CRISPR/Cas9 knockdown of putative targets (e.g., GPCRs) to confirm mechanism .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., sigma receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of sigma-1 receptors (PDB: 5HK1). Prioritize poses with hydrogen bonding to ethanol-OH and piperidine nitrogen.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with MM-PBSA free-energy calculations .

Q. What experimental designs mitigate toxicity risks during in vivo studies?

  • Methodology :

  • Acute Toxicity Screening : Conduct OECD 423-guided tests in rodents, monitoring weight loss, organ histopathology, and serum biomarkers (ALT, creatinine).
  • Metabolic Profiling : Identify hepatotoxic metabolites via CYP450 inhibition assays (e.g., CYP3A4).
  • Safety Margins : Calculate therapeutic index (LD50_{50}/ED50_{50}) using dose-ranging studies .

Q. How do stereochemical variations (e.g., ethanol configuration) impact pharmacological activity?

  • Methodology : Synthesize enantiomers via chiral resolution (e.g., using (+)- or (-)-tartaric acid). Compare IC50_{50} values in receptor-binding assays (e.g., radioligand displacement). X-ray crystallography of protein-ligand complexes can reveal stereospecific interactions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Exposure Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

  • Methodology :

  • Detailed SOPs : Document reaction times, temperatures, and purification steps.
  • Reference Standards : Use commercially available piperidine derivatives (e.g., 1-(2-methylphenyl)piperidin-4-one) for spectral comparison .
  • Collaborative Validation : Share batches with independent labs for cross-validation of biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol
Reactant of Route 2
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1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

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